AC-ASP-NH2
Description
Significance of Synthetic Peptides in Modulating Biological Systems
Synthetic peptides are crucial for exploring and influencing biological functions due to their high specificity and adaptability. mdpi.com They can be designed to replicate the active sites of proteins, enabling the modulation of protein-protein interactions that govern cellular processes like signal transduction and cell proliferation. mdpi.com Unlike larger, more complex antibodies, short peptides offer advantages such as ease of synthesis, the ability to modify their amino acid sequences, and the straightforward incorporation of tags like fluorophores for detection in various assays. mdpi.com This makes them powerful tools in fields ranging from regenerative medicine, where they can be used to functionalize tissue engineering scaffolds, to the development of new therapeutics. mdpi.com
The core of AC-ASP-NH2 is derived from N-acetylaspartate (NAA), one of the most abundant amino acid derivatives in the central nervous system. nih.govmdpi.com NAA itself is implicated in numerous functions, including serving as a source of acetate (B1210297) for myelination, contributing to mitochondrial energy production, and acting as a precursor for the neurotransmitter N-acetylaspartylglutamate (NAAG). nih.gov Research into NAA and its derivatives has provided insights into neurodegenerative diseases and brain injury, where NAA levels are often altered. frontiersin.orgfrontiersin.org The study of simple, modified peptides like this compound can, therefore, offer a window into these complex neurological processes.
Overview of Peptide-Based Research Methodologies
Synthetic peptides are utilized in a wide range of research methodologies to probe biological systems. One common application is in immunoassays, such as the enzyme-linked immunosorbent assay (ELISA), where peptides can be used as antigens to detect specific antibodies. nih.gov Short peptides, however, can sometimes exhibit poor adsorption to microplate wells; modifications can enhance their hydrophobicity and improve assay performance. nih.gov
Fluorescence-based assays are another key area where modified peptides are employed. By attaching fluorescent labels, researchers can track the localization of peptides, study protein-protein interactions, and monitor enzymatic activity in real-time within cells or tissues. biosynth.com Furthermore, synthetic peptides are instrumental in studying enzyme kinetics and substrate specificity, as well as in mapping protein binding sites. sigmaaldrich.com The simplicity of a dipeptide like this compound makes it a potential candidate for use as a fundamental building block or a non-active control in more complex peptide-based studies.
Role of Acetyl and Amide Modifications in Peptide Design and Stability
Chemical modifications to the termini of peptides are a cornerstone of modern peptide design, primarily aimed at enhancing their stability and biological activity. bachem.com The N-terminal acetylation and C-terminal amidation, as seen in this compound, are two of the most common and impactful modifications.
N-Terminal Acetylation: The addition of an acetyl group to the N-terminus of a peptide removes the positive charge of the free amino group. sigmaaldrich.com This modification is significant for several reasons. Firstly, it makes the peptide more closely resemble a native protein, where the N-terminus is often acetylated. lifetein.com This can increase the peptide's ability to penetrate cells. lifetein.com Secondly, acetylation enhances the peptide's stability by protecting it from degradation by aminopeptidases, enzymes that cleave amino acids from the N-terminus. biosyn.com
C-Terminal Amidation: Similarly, the conversion of the C-terminal carboxylic acid to an amide group neutralizes the negative charge. sigmaaldrich.com This modification is crucial for the biological activity of many peptide hormones. bohrium.com Amidation also confers resistance to degradation by carboxypeptidases, thereby increasing the peptide's metabolic stability and prolonging its functional lifespan in biological systems. lifetein.com
Together, these modifications transform a simple dipeptide from a transiently charged molecule into a more stable, neutral entity that is better suited for interacting with biological systems and resisting enzymatic breakdown. lifetein.com
Data Tables
Table 1: Chemical Properties of this compound (Acetyl-L-aspartic alpha-amide) Data sourced from Santa Cruz Biotechnology and theoretical calculations.
| Property | Value |
| CAS Number | 60803-67-0 |
| Molecular Formula | C₆H₁₀N₂O₄ |
| Molecular Weight | 174.15 g/mol |
| Alternate Name | (3S)-3-carbamoyl-3-acetamidopropanoic acid |
Table 2: Overview of Terminal Peptide Modifications This table summarizes the general effects of N-terminal acetylation and C-terminal amidation in peptide design.
| Modification | Chemical Change | Effect on Charge | Key Advantages |
| N-Terminal Acetylation | Addition of -COCH₃ to the N-terminus | Removes positive charge | Mimics native proteins, increases stability against aminopeptidases. lifetein.combiosyn.com |
| C-Terminal Amidation | Conversion of -COOH to -CONH₂ at the C-terminus | Removes negative charge | Crucial for the activity of many peptide hormones, increases stability against carboxypeptidases. lifetein.combohrium.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3S)-3-acetamido-4-amino-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O4/c1-3(9)8-4(6(7)12)2-5(10)11/h4H,2H2,1H3,(H2,7,12)(H,8,9)(H,10,11)/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZLYWFSBVZNFHZ-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC(=O)O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CC(=O)O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70427184 | |
| Record name | (3S)-3-carbamoyl-3-acetamidopropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70427184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60803-67-0 | |
| Record name | (3S)-3-carbamoyl-3-acetamidopropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70427184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3S)-3-carbamoyl-3-acetamidopropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Iii. Structure Activity Relationship Sar Studies of Ac Asp Nh2 and Its Analogs
Elucidating the Role of Specific Amino Acid Residues on Biological Activity
Understanding the contribution of individual amino acid residues within a peptide sequence is crucial for rational design and optimization. SAR studies involving systematic amino acid substitutions, such as alanine (B10760859) scanning or the incorporation of non-proteinogenic amino acids, help to identify critical residues for activity and provide insights into the peptide-target interactions. researchgate.netdrugtargetreview.comnih.gov
Impact of Aspartic Acid Residue (Asp)
The Aspartic acid residue (Asp) is an acidic, hydrophilic amino acid typically found on the surface of water-soluble proteins peptide.com. Its presence can influence peptide conformation and interaction with biological targets, particularly those involving electrostatic interactions. Aspartic acid residues, along with basic residues like lysine (B10760008) or ornithine, can be utilized to introduce cyclic structures into peptides through the formation of amide bonds peptide.com. However, Aspartic acid residues are also prone to cyclization, forming aspartimide, which can lead to the formation of undesired β-aspartyl peptides peptide.com. The position and environment of the Asp residue within a peptide sequence can significantly impact its role in biological activity. For instance, in a study on Urotensin II analogs, an analog with Asp at position 4 was investigated tandfonline.com. In cyclic peptides, an Asp-NH2 group at the C-terminus is observed in compounds like HS-014, a melanocortin-4 receptor (MC4R) antagonist caymanchem.com.
Contributions of Hydrophobic and Aromatic Residues
Hydrophobic and aromatic amino acid residues play significant roles in peptide-target interactions, often contributing to binding affinity through hydrophobic effects and pi-pi interactions. SAR studies on melanocortin peptides, for example, have highlighted the importance of aromatic residues like Phenylalanine (Phe) and Tryptophan (Trp) for activity and selectivity at melanocortin receptors nih.govacs.org. Modifications or substitutions of these residues can lead to significant changes in potency and even switch agonist activity to antagonist activity nih.govacs.org. For instance, replacing a D-Phe residue with L-Alanine (Ala), a smaller hydrophobic residue, resulted in significantly decreased ligand potency at melanocortin receptors nih.gov. The incorporation of bulky aromatic residues like β-(2-naphthyl)-D-alanine (DNal(2')) or para-iodine-substituted D-Phe ((pI)DPhe) has been shown to influence activity and selectivity at different melanocortin receptor subtypes acs.org. In some cyclic peptide designs, hydrophobic residues adjacent to specific pockets in the target protein, such as a D-Lys residue near a hydrophobic pocket in histone deacetylase 2 (HDAC2), contribute to binding bakerlab.org.
Significance of C-terminal Amidation
Table 1: Impact of C-terminal Amidation on Peptide Properties
| Property | Effect of Amidation | References |
| Charge | Reduces overall negative charge | jpt.combiocat.comlifetein.com |
| Stability | Increases metabolic stability, resists carboxypeptidases | biocat.comlifetein.comresearchgate.netresearchgate.netresearchgate.net |
| Biological Activity | Can enhance or decrease, sequence-dependent | tandfonline.combiocat.comlifetein.comresearchgate.netnih.gov |
| Membrane Permeability | Can improve | researchgate.netresearchgate.net |
| Binding Affinity | Can influence | jpt.comresearchgate.net |
Effects of N-terminal Acetylation
N-terminal acetylation is another common post-translational modification where an acetyl group is added to the alpha-amino group of the N-terminal amino acid ontosight.ai. Similar to C-terminal amidation, N-terminal acetylation eliminates the positive charge at the N-terminus biocat.comlifetein.com. This modification can increase the metabolic stability of peptides by providing resistance to degradation by aminopeptidases, which cleave at the N-terminus biocat.comlifetein.comresearchgate.netresearchgate.net. N-acetylation can also influence the peptide's ability to enter cells and may increase biological activity biocat.comlifetein.com. Studies on antimicrobial peptides have shown that N-terminal acetylation can improve stability against protease degradation and, in some cases, enhance antimicrobial activity researchgate.net. For biodegradable supramolecular peptide nanofilaments, N-terminal acetylation selectively enhanced their proteolytic stability in human plasma while retaining susceptibility to target proteases researchgate.net. In the context of Urotensin II analogs, acetylation of the N-terminal residue enhanced the potency of the peptide tandfonline.com.
Influence of D-Amino Acid Stereochemistry on Potency and Selectivity
The incorporation of D-amino acids, which have a different stereochemistry at the alpha-carbon compared to the naturally occurring L-amino acids, is a powerful strategy in peptide SAR to modulate potency, selectivity, and stability nih.govconceptlifesciences.comsci-hub.se. Substituting an L-amino acid with its D-isomer can significantly alter the peptide's backbone conformation and side-chain orientation, leading to altered interactions with its target sci-hub.seiupac.org. This can result in increased or decreased binding affinity and changes in selectivity for different receptors or enzymes sci-hub.senih.gov. D-amino acid substitutions can also enhance peptide stability by making them less susceptible to degradation by L-amino acid-specific peptidases conceptlifesciences.com. For example, a study on temporin L, an antimicrobial peptide, systematically replaced L-amino acids with their D-isomers to investigate the relationship between alpha-helix structure and biological activities. This revealed that a single L to D amino acid substitution could preserve strong anti-Candida activity while reducing toxicity towards human cells nih.gov. In melanocortin receptor ligands, the stereochemistry of the Phe residue is crucial, and replacing a D-Phe with L-Ala led to a significant decrease in potency nih.gov. The inclusion of D-amino acids is also a common feature in cyclic peptides to introduce conformational constraints sci-hub.seiupac.org.
Conformational Constraints and Cyclic Structures in Modulating Activity
Linear peptides often possess a high degree of flexibility, which can be a disadvantage for target binding and stability. Introducing conformational constraints, particularly through cyclization, is a widely used strategy to rigidify the peptide structure nih.govconceptlifesciences.comsci-hub.seiupac.orgrsc.org. Cyclic peptides have reduced conformational freedom compared to their linear counterparts, which can lead to improved binding affinity and selectivity by pre-organizing the peptide into a favorable conformation for interaction with its target iupac.orgrsc.org. Cyclization can be achieved through various linkages, such as head-to-tail, side chain-to-side chain, or side chain-to-tail rsc.org. Disulfide bonds, formed between cysteine residues, are also common conformational constraints in cyclic peptides sci-hub.se. The introduction of cyclic structures can also enhance peptide stability against exopeptidase degradation drugtargetreview.comconceptlifesciences.com. The design of cyclic peptides involves optimizing the ring size, linkage type, and the position and stereochemistry of amino acids within the ring to achieve the desired conformation and biological activity rsc.orgnih.gov. For instance, studies on cyclic peptide inhibitors of Grb2-SH2 domain investigated the optimal conformational constraint by varying the ring linkage, configuration, and size, demonstrating that these factors significantly influence inhibitory activity nih.gov. Cyclic peptides like HS-014, containing the Ac-Cys and Asp-NH2 elements along with a D-amino acid (D-Nal) and a disulfide bond, exemplify how multiple constraints can be combined to create potent and selective ligands caymanchem.com.
Mapping Functional Domains within Peptidic Sequences
Functional domains within peptidic sequences are specific regions or individual amino acid residues that are crucial for the peptide's biological activity. Mapping these domains involves systematic modifications, such as amino acid substitutions, deletions, or additions, followed by evaluation of the resulting changes in activity.
Studies on melanocortin peptides, which often feature N-acetylation and C-terminal amidation, provide insights into functional domain mapping. The core message sequence His-Phe-Arg-Trp is known to be essential for melanocortin receptor activation. nih.gov Modifications within or flanking this sequence, as well as changes to the N- and C-termini, can alter receptor binding affinity, efficacy, and selectivity. For example, studies on analogs of the cyclic melanocortin peptide MT-II (Ac-Nle-Cyclo[Asp-His-D-Phe-Arg-Trp-Lys]-NH2) have explored the role of various residues in binding to different melanocortin receptor subtypes (MC1R, MC3R, MC4R, MC5R). biosynth.comnih.govnih.govebi.ac.ukacs.orgnih.gov The Asp residue within the cyclic constraint of MT-II is part of the scaffold that presents the pharmacophore to the receptor.
In the context of enzyme inhibitors, peptides containing aspartate residues have been studied to map functional domains critical for inhibitory activity. For example, peptides targeting protein-tyrosine phosphatases (PTPases) have utilized modified tyrosine residues (like phosphonodifluoromethyl phenylalanine, F2Pmp) and flanking amino acids, including aspartate, to define binding requirements. hubrecht.eu Studies on peptides like Ac-Asp-Ala-Asp-Glu-(F2Pmp)-Leu-NH2 and Ac-Asp-(F2Pmp)-Val-Pro-Met-Leu-NH2 demonstrated that residues adjacent to the modified tyrosine significantly influence inhibitory potency and selectivity across different PTPases, indicating that these flanking regions, including the aspartate residues, contribute to the functional domain recognized by the enzyme's active site. hubrecht.eu
Another example involves peptides that interact with SH2 domains, protein modules that bind to phosphorylated tyrosine residues within specific peptide sequences. The recognition often involves residues C-terminal to the phosphotyrosine. Studies have shown that acidic residues like aspartate at specific positions relative to the phosphotyrosine can influence binding affinity and specificity, highlighting their role in defining the functional domain recognized by the SH2 domain. utoronto.ca
Rational Design Principles for Enhanced Potency and Selectivity
Rational design of peptide analogs aims to improve desired pharmacological properties based on the information gained from SAR studies and functional domain mapping. This often involves making targeted modifications to the peptide sequence or structure to optimize interactions with the target, minimize off-target effects, and enhance stability.
Based on SAR data, rational design principles applied to peptides related to AC-ASP-NH2 or containing aspartate residues include:
Modification of Terminal Groups: The presence of N-terminal acetylation and C-terminal amidation in many bioactive peptides, including those studied for melanocortin receptor activity, is a result of rational design to improve metabolic stability and sometimes enhance receptor interaction. nih.govnih.gov
Amino Acid Substitutions: Replacing amino acids within the sequence with natural, unnatural, or modified residues can fine-tune interactions with the target. For instance, substituting residues within the core sequence of melanocortin peptides has been explored to improve selectivity for specific receptor subtypes. nih.govacs.orgmdpi.compsu.edu Studies on NK2 tachykinin antagonists like R396 (Ac-Leu-Asp-Gln-Trp-Phe-Gly-NH2) have shown that the Asp2 residue is crucial for high affinity at the NK2B subtype, guiding the design of analogs. nih.gov
Conformational Constraints: Introducing cyclization or unnatural amino acids with constrained conformations can restrict the peptide's flexibility, favoring bioactive conformations and potentially increasing potency and selectivity. Cyclic peptides like MT-II and HS-014, which contain an Asp residue within the cycle or at the C-terminus, exemplify this approach in the melanocortin system. biosynth.comnih.govcaymanchem.com
Incorporation of Non-natural Amino Acids: Utilizing non-proteinogenic amino acids can introduce novel functionalities or conformational properties not found in natural amino acids, leading to improved binding or stability. The use of F2Pmp in PTPase inhibitors hubrecht.eu and Cpg or modified alanine in SUB1 inhibitors medchemexpress.com are examples where unnatural amino acids have been incorporated into peptides containing aspartate to enhance activity.
Scaffold Hopping and Mimicry: Designing non-peptide mimetics or utilizing different structural scaffolds that present the key functional groups identified through SAR studies can lead to compounds with improved pharmacological properties, such as oral bioavailability, although this falls outside the strict scope of modifying the peptide itself. However, understanding the functional domains of peptides like Ac-RGD-NH2, which interacts with integrins, can inform the design of non-peptidic integrin inhibitors. uoi.gr
Rational design is an iterative process that combines structural information (e.g., from X-ray crystallography or NMR), computational modeling, and biological evaluation of designed analogs to progressively improve the desired properties of peptide-based compounds. researchgate.netescholarship.org
Iv. Mechanism of Action of Ac Asp Nh2 in Biological Systems
Interactions with Protein Targets and Receptors
Receptor Binding and Agonist/Antagonist Activity
Peptides are known to bind to various receptors, particularly G protein-coupled receptors (GPCRs), to elicit or block biological responses nih.gov. The binding of a peptide to a receptor can result in agonist activity, where the peptide activates the receptor and triggers a downstream signaling cascade, or antagonist activity, where the peptide binds to the receptor but does not induce a response, thereby blocking the binding of endogenous agonists derangedphysiology.comsigmaaldrich.com.
Enzymatic Inhibition and Substrate Mimicry
Peptides can also act as enzyme inhibitors, interfering with the catalytic activity of enzymes bgc.ac.in. This can occur through various mechanisms, including competitive inhibition, where the peptide competes with the natural substrate for binding to the enzyme's active site, or non-competitive inhibition, where the peptide binds to a different site on the enzyme, altering its conformation and reducing its activity bgc.ac.inwikipedia.org. Substrate mimicry is a common strategy for the design of peptide-based enzyme inhibitors, where the peptide is designed to structurally resemble the natural substrate or a transition state intermediate of the enzymatic reaction kingston.ac.ukresearchgate.net.
While direct evidence for AC-ASP-NH2 as an enzyme inhibitor is not available in the provided snippets, peptides containing the this compound motif have been explored in this context. For example, the phosphinic peptide Ac-Asp-(L)Pheψ(PO2-CH2)(L)Ala-Ala-NH2 (RXP 407), which contains an N-acetylated aspartic acid and a C-terminal amide, functions as a potent inhibitor of angiotensin-I converting enzyme (ACE) acs.org. This suggests that the this compound moiety, when part of a larger peptide structure, can contribute to enzyme inhibitory activity, potentially through interactions with the enzyme's active site or by mimicking aspects of the natural substrate. The aspartic acid residue can participate in catalytic mechanisms or binding interactions within the enzyme.
Modulating Protein-Protein Interactions
Protein-protein interactions (PPIs) are fundamental to numerous cellular processes, and their modulation by peptides represents a promising therapeutic strategy psu.eduunimi.it. Peptides can interfere with PPIs by binding to one of the interacting proteins, thereby blocking the binding site for the partner protein, or by stabilizing existing protein complexes unimi.itnih.gov. Peptides designed to modulate PPIs often mimic key secondary structure elements involved in the interaction interface, such as alpha-helices or beta-sheets psu.eduexplorationpub.com.
The provided search results discuss the general principles of modulating PPIs with peptides, highlighting that peptides can achieve high affinity and specificity by complementing the amino acid residues at the protein-protein interface nih.gov. While there is no specific mention of this compound directly modulating PPIs, the Asp residue and the peptide nature of this compound suggest a potential, albeit likely weak for such a small peptide, to engage in such interactions. The ability of peptides to modulate PPIs is often dependent on their ability to adopt specific conformations that fit into the interaction interface explorationpub.com.
Cellular Uptake and Penetration Mechanisms
For peptides to interact with intracellular targets, they must first cross the cell membrane. The cellular uptake and penetration mechanisms of peptides are influenced by their size, charge, hydrophobicity, and secondary structure mdpi.comnih.gov. Peptides can enter cells through various mechanisms, including passive diffusion, facilitated transport, and endocytosis openaccessjournals.comegyankosh.ac.inkhanacademy.orgnih.gov.
Passive Diffusion and Facilitated Transport
Passive diffusion involves the movement of molecules across the lipid bilayer down their concentration gradient without the assistance of membrane proteins openaccessjournals.comkhanacademy.org. This mechanism is typically favored by small, lipophilic molecules. While small peptides can potentially cross membranes via passive diffusion, their relatively polar nature and charge can limit this process khanacademy.org.
Facilitated transport, on the other hand, involves the movement of molecules across the membrane with the help of membrane proteins, such as channels or carrier proteins egyankosh.ac.inlibretexts.orgpressbooks.pub. This process also occurs down a concentration gradient and does not directly require cellular energy. Some peptides, particularly those that resemble natural substrates of transporters, can be taken up by facilitated transport mechanisms nih.govegyankosh.ac.in. The presence of the aspartic acid residue in this compound could potentially allow for interaction with amino acid or peptide transporters, although this would be dependent on the specificity of the transporter.
Role of Peptide Charge and Hydrophobicity in Membrane Interaction
The charge and hydrophobicity of a peptide are critical determinants of its interaction with the cell membrane and its ability to penetrate into the cell mdpi.comacs.orgum.edu.myacs.org. Cell membranes have a negatively charged surface due to the presence of phospholipids (B1166683) and other molecules um.edu.my. Positively charged peptides, such as many cell-penetrating peptides (CPPs), can interact electrostatically with the negatively charged membrane surface, which is often the initial step in their cellular uptake mdpi.comnih.govum.edu.my.
Intracellular Signaling Pathways Modulated by Peptidic Compounds
Intracellular signaling pathways are complex networks that govern cellular responses to external and internal stimuli. Peptides can modulate these pathways through diverse mechanisms, such as binding to cell surface receptors, interfering with protein-protein interactions, or influencing enzyme activity. While direct evidence for the specific modulation of signaling pathways by this compound is not extensively detailed in the provided sources, related peptides and amino acid derivatives have been shown to impact these processes. For instance, some peptides can activate intracellular signaling cascades like the transforming growth factor–beta pathway or protein kinase C, influencing processes such as cell growth and proliferation dsmz.de. Peptides containing aspartate have also been implicated in interactions with signaling molecules; for example, a peptide containing a phosphorylated tyrosine and aspartate sequence acts as an SH2 domain ligand, participating in protein tyrosine kinase-mediated cellular signaling wikipedia.org. The ability of short peptides to penetrate cells and interact with intracellular components also suggests a potential for direct modulation of signaling pathways guidetopharmacology.orguni.lu.
The activation or deactivation of specific signaling cascades by peptidic compounds often occurs through interactions with key proteins within these pathways. This can involve binding to receptors that trigger downstream events, inhibiting enzymes that are critical for signal propagation, or disrupting protein complexes involved in signaling. While the precise targets of this compound within signaling cascades are not explicitly defined in the available literature, its structure as a modified amino acid could theoretically allow for such interactions. For example, if this compound were to interact with a receptor or enzyme that recognizes aspartate or acetylated motifs, it could potentially alter the activity of downstream signaling molecules. Studies on other peptides have demonstrated their capacity to activate or inhibit various pathways, highlighting the potential for peptide-based modulation of cellular signaling dsmz.demetabolomicsworkbench.org.
Regulation of gene expression is a fundamental process controlling cellular function and identity. Peptides, particularly those capable of entering the nucleus, can influence gene expression at multiple levels, including transcription, post-transcriptional modification, and translation guidetopharmacology.orggenome.jpnih.gov. Mechanisms can involve direct interaction with DNA, modulation of chromatin structure through histone modifications, or influencing the activity of transcription factors guidetopharmacology.orgciteab.com. Acidic amino acids like aspartate have been shown to interact with DNA, potentially affecting the stability of DNA strands guidetopharmacology.org. While there is no specific data on this compound directly regulating gene expression in the provided sources, the general capacity of peptides and amino acid derivatives to impact these processes suggests a theoretical possibility. The availability of amino acids, including aspartate and asparagine (synthesized from aspartate), is known to influence gene expression profiles, particularly those related to metabolism genome.jpnih.gov.
V. Research Applications and Biological Relevance of Ac Asp Nh2
Investigating Peptide Processing and Modifications in Vivo
Peptide processing and post-translational modifications (PTMs) are crucial for the maturation, function, and regulation of proteins in living organisms. AC-ASP-NH2 and similar peptides are utilized to study these dynamic processes.
N-terminal Processing of Proteins
N-terminal processing is a common modification where the initiator methionine is removed, and the newly exposed N-terminal residue may be further modified, often by acetylation. Studies on N-terminal processing in organisms like Drosophila melanogaster have shown that actins, for instance, undergo sequential removal of amino acids at the N-terminus, resulting in an acetylated Asp N-terminus in mature forms. capes.gov.br While the direct involvement of this compound in this specific process is not explicitly detailed in the provided context, peptides containing N-terminal acetylated Asp are relevant models for understanding the enzymes and mechanisms involved in processing proteins that end up with such a modification. The identity of the second amino acid after the initiator methionine significantly influences whether the methionine is removed and if the subsequent residue is acetylated. pnas.orgnih.govd-nb.info Proteins with small, uncharged residues like Gly, Ala, Ser, Cys, Pro, and Thr at the second position often have the initiator methionine removed, and the new N-terminus acetylated. nih.gov The presence of acidic residues like Asp or Glu at the second position can also lead to N-terminal acetylation after methionine removal. d-nb.info
Research indicates that specific aminopeptidases, such as Aspartyl and Glutamyl Aminopeptidases (DNPEP and ENPEP), are capable of removing N-terminal Asp or Glu residues. biorxiv.org This highlights the enzymatic pathways involved in processing peptides and proteins containing these residues at their N-termini.
Post-translational Modifications
Beyond N-terminal processing, proteins undergo a vast array of post-translational modifications that diversify their structure and function. These modifications can occur on amino acid side chains or at the protein's termini. wikipedia.org Aspartic acid residues, with their carboxylate groups, are potential sites for various PTMs. wikipedia.org While this compound itself is a modified peptide (acetylated N-terminus, amidated C-terminus), peptides containing Asp are used to study modifications like isomerization and deamidation of Asparagine, which are common PTMs. nih.gov These modifications can impact protein function and are of particular interest in the study of therapeutic antibodies. nih.gov Mass spectrometry is a key tool for identifying and characterizing PTMs on peptides and proteins. researchgate.netsigmaaldrich.com
Biomedical Research Tool Development
This compound and related peptide structures are instrumental in developing tools for biomedical research, including probes for receptor characterization, inhibitors for enzyme activity studies, and modulators of cellular processes. nih.govbiosynth.comnih.govuq.edu.au
Probes for Receptor Characterization
Peptides are widely used as probes to investigate the binding characteristics and activity of receptors. researchgate.net The incorporation of specific amino acid sequences and modifications, such as the acetyl group and amidated terminus in this compound, can influence their interaction with target receptors. For instance, peptides containing Aspartic acid residues have been explored in the context of receptors involved in various biological pathways. acs.org Studies on melanocortin receptors, which are G protein-coupled receptors involved in energy homeostasis, utilize modified peptides to understand receptor selectivity, potency, and efficacy. nih.govmdpi.com While this compound's direct use as a melanocortin receptor probe is not specified, the principle of using modified peptides with defined sequences and termini to probe receptor interactions is well-established. nih.govmdpi.comoncotarget.com
Inhibitors for Enzyme Activity Studies
Peptides can be designed to act as inhibitors of enzyme activity, providing valuable insights into enzyme mechanisms and potential therapeutic targets. ijcce.ac.ir Peptides containing Aspartic acid have been investigated as inhibitors for various enzymes. For example, peptides with acidic amino acids like Asp and Glu can interact with enzymes by chelating necessary metal atoms, such as zinc in Angiotensin-I-Converting Enzyme (ACE), thereby inhibiting their activity. mdpi.com
Specific peptide sequences have been developed as inhibitors for N-terminal acetyltransferases (NATs), enzymes responsible for N-terminal acetylation. nih.gov For instance, a potent inhibitor for NAA80, a NAT that acetylates actin, was found to be CoA-Ac-EDDI-NH2, highlighting the role of acetylated and acidic residues (like Asp, represented by D) and a C-terminal amide in enzyme inhibition. nih.gov Another example is RXP 407, a phosphinic peptide with the sequence Ac-Asp-(L)Phec(PO2-CH2)(L)Ala-Ala-NH2, which acts as a potent and selective inhibitor of the N-terminal active site of ACE. pnas.org This demonstrates how the N-terminal acetylation (Ac-), the presence of Asp, and the C-terminal amide (-NH2) can be part of effective enzyme inhibitors.
Research findings on enzyme inhibition by peptides containing Aspartic acid are summarized in the table below:
| Peptide Sequence | Target Enzyme | Key Finding |
| Peptides with acidic amino acids (Asp, Glu) | Angiotensin-I-Converting Enzyme (ACE) | Can inhibit ACE activity by chelating zinc atoms. mdpi.com |
| CoA-Ac-EDDI-NH2 | NAA80 (Actin NAT) | Potent inhibitor with IC50 of 0.12 μM. nih.gov |
| Ac-Asp-(L)Phec(PO2-CH2)(L)Ala-Ala-NH2 (RXP 407) | Angiotensin Converting Enzyme (ACE) N-domain | Potent and selective inhibitor with Ki of 12 nM. pnas.org |
Modulators of Cellular Processes
Beyond specific receptor or enzyme interactions, peptides can act as broader modulators of cellular processes. biosynth.comunimi.it The chemical properties of peptides, influenced by their amino acid composition and modifications like those in this compound, can affect cellular functions. Alterations to intracellular aspartate levels, for example, are associated with modifications to cell function in various biological processes, including those in stem cells, immune cells, endothelial cells, and cancer. nih.gov While this refers to the free amino acid, it underscores the importance of aspartate in cellular contexts.
Peptide self-assembly can also lead to the formation of nanomaterials with potential biomedical applications, such as drug and gene delivery. frontiersin.org The design of these self-assembling peptides can be influenced by incorporating modified amino acids to enhance their properties and stability. frontiersin.org Although not directly about this compound, this highlights how modified peptides can be engineered to modulate cellular environments and processes through material properties. Enzyme modulators in general serve as valuable tools for probing cellular functions and exploring potential treatment strategies. biosynth.com
Preclinical and Mechanistic Studies Related to Therapeutic Potential
Preclinical and mechanistic studies have sought to understand how this compound or related peptides exert their effects at a molecular and cellular level, exploring their potential as therapeutic agents for a range of conditions.
Melanocortin Receptor Modulation for Various Physiological Functions (e.g., Erectile Function)
Melanocortin receptors (MC-Rs) are a group of G protein-coupled receptors involved in numerous physiological functions, including pigmentation, energy homeostasis, sexual function, and immune modulation. researchgate.netmdpi.commdpi.com Research has investigated the role of melanocortin receptor agonists in inducing penile erection. For instance, the MC-R agonist Ac-Nle-c[Asp-His-DPhe-Arg-Trp-Lys]-NH2 (MT-II), which is a cyclic peptide modified from melanotan I by replacing Glu5 with Asp and Gly10 with Lys, has been shown to induce penile erections in awake male rats. mdpi.comnih.gov Studies have indicated that melanocortin receptors in the brain and spinal cord can mediate this effect. nih.gov Specifically, the melanocortin 4 receptor (MC4R) has been implicated in modulating erectile function and sexual behavior, with MC4R agonists augmenting erectile activity in rodent models. researchgate.netmdpi.comgoogle.com While the direct modulation of melanocortin receptors specifically by this compound is not explicitly detailed in the search results, the research on related melanocortin peptides containing an Asp residue highlights the potential relevance of this amino acid in the context of melanocortin receptor interactions and associated physiological functions like erectile function. mdpi.comnih.gov
Antiparasitic and Antimicrobial Investigations
Antimicrobial peptides (AMPs) are a diverse class of molecules with activity against bacteria, fungi, viruses, and parasites. mdpi.combkgc.innih.gov They are considered potential alternatives to conventional antibiotics due to the increasing issue of drug resistance. mdpi.com AMPs often exert their effects by interacting with microbial membranes. nih.govacs.org The amino acid composition and sequence of AMPs play a crucial role in their activity. mdpi.combkgc.in Some studies have investigated peptides containing Asp residues for their antimicrobial properties. For instance, Asp-rich antimicrobial peptides have been studied, and the presence of Asp can influence their interaction with metal ions like Zn(II) and Cu(II), which may be relevant to their activity. nih.gov Research on arginine-capped peptide bola-amphiphiles has also explored their potential antimicrobial and antiparasitic activities against various bacteria. acs.org While direct studies on the antiparasitic or antimicrobial activity of this compound were not found in the provided search results, the research on Asp-containing and other related peptides highlights the potential for peptides with specific amino acid compositions to exhibit such activities. mdpi.combkgc.innih.govacs.org
Preclinical and Mechanistic Studies Related to Therapeutic Potential
Preclinical and mechanistic studies have sought to understand how this compound or related peptides exert their effects at a molecular and cellular level, exploring their potential as therapeutic agents for a range of conditions.
Melanocortin Receptor Modulation for Various Physiological Functions (e.g., Erectile Function)
Melanocortin receptors (MC-Rs) are a group of G protein-coupled receptors involved in numerous physiological functions, including pigmentation, energy homeostasis, sexual function, and immune modulation. researchgate.netmdpi.commdpi.com Research has investigated the role of melanocortin receptor agonists in inducing penile erection. For instance, the MC-R agonist Ac-Nle-c[Asp-His-DPhe-Arg-Trp-Lys]-NH2 (MT-II), which is a cyclic peptide modified from melanotan I by replacing Glu5 with Asp and Gly10 with Lys, has been shown to induce penile erections in awake male rats. mdpi.comnih.gov Studies have indicated that melanocortin receptors in the brain and spinal cord can mediate this effect. nih.gov Specifically, the melanocortin 4 receptor (MC4R) has been implicated in modulating erectile function and sexual behavior, with MC4R agonists augmenting erectile activity in rodent models. researchgate.netmdpi.comgoogle.com While the direct modulation of melanocortin receptors specifically by this compound is not explicitly detailed in the search results, the research on related melanocortin peptides containing an Asp residue highlights the potential relevance of this amino acid in the context of melanocortin receptor interactions and associated physiological functions like erectile function. mdpi.comnih.gov
Antiparasitic and Antimicrobial Investigations
Antimicrobial peptides (AMPs) are a diverse class of molecules with activity against bacteria, fungi, viruses, and parasites. mdpi.combkgc.innih.gov They are considered potential alternatives to conventional antibiotics due to the increasing issue of drug resistance. mdpi.com AMPs often exert their effects by interacting with microbial membranes. nih.govacs.org The amino acid composition and sequence of AMPs play a crucial role in their activity. mdpi.combkgc.in Some studies have investigated peptides containing Asp residues for their antimicrobial properties. For instance, Asp-rich antimicrobial peptides have been studied, and the presence of Asp can influence their interaction with metal ions like Zn(II) and Cu(II), which may be relevant to their activity. nih.gov Research on arginine-capped peptide bola-amphiphiles has also explored their potential antimicrobial and antiparasitic activities against various bacteria. acs.org While direct studies on the antiparasitic or antimicrobial activity of this compound were not found in the provided search results, the research on Asp-containing and other related peptides highlights the potential for peptides with specific amino acid compositions to exhibit such activities. mdpi.combkgc.innih.govacs.org
Vi. Future Directions and Emerging Research Avenues for Ac Asp Nh2
Development of Novel Peptide Scaffolds and Chimeras
The incorporation of modified amino acids, such as those with acetylated or amidated termini, is a common strategy in the design of novel peptide scaffolds and chimeras to influence their properties, including stability, self-assembly, and interaction with biological targets. AC-ASP-NH2, possessing both an N-terminal acetyl group and a C-terminal amide, embodies these modifications. Research into ultrashort peptide self-assembly has explored sequences incorporating Asp residues and C-terminal amides for their ability to form hydrogels, which can serve as scaffolds for drug and gene delivery or tissue engineering frontiersin.org. For instance, studies on peptides like Ac-Phe-X-Asp-NH2 have suggested the importance of residue properties at the 'X' position for facilitating high aspect-ratio nanostructures and hydrogel formation frontiersin.org. Similarly, the self-assembly of peptides containing Asp residues modified with protecting groups, such as Fmoc-protected aspartic acid, has been shown to form well-ordered fibrous structures capable of forming hydrogels suitable for bone tissue engineering by acting as nucleation points for calcium binding mdpi.com.
The design of novel peptide scaffolds often involves systematic modifications to understand structure-activity relationships (SAR) mdpi.comacs.org. Peptides with acetylated N-termini and amidated C-termini are frequently used as templates in SAR studies to explore how specific amino acid substitutions influence binding and activity at various receptors mdpi.comacs.org. For example, tetrapeptide scaffolds like Ac-His-Arg-Xxx-Tic-NH2 or Ac-His-DPhe-Arg-Trp-NH2 have been utilized to investigate the impact of substitutions at specific positions on melanocortin receptor selectivity and potency mdpi.comacs.org. The principles derived from such studies on related modified peptides can inform the design of novel sequences incorporating or based on this compound, potentially leading to peptides with tailored self-assembly properties, enhanced stability against enzymatic degradation, or specific interaction profiles with other molecules or surfaces. The ability of peptides to form ordered assemblies through self-association, influenced by factors like hydrophobicity, electrostatic interactions, and hydrogen bonding, highlights the potential for this compound as a building block in the creation of new supramolecular structures and biomaterials frontiersin.orgresearchgate.net.
Advanced Computational Approaches for Peptide Design and Interaction Prediction
Computational methods play a crucial role in modern peptide research, enabling the de novo design of novel sequences, the prediction of their structures and interactions, and the analysis of structure-activity relationships researchgate.netnih.govmdpi.comnih.govchimia.chchemrxiv.org. These approaches are highly relevant to the study and utilization of this compound. Molecular dynamics simulations, for instance, have been employed to investigate the conformational isomerism of the carboxyl group in N-acetyl aspartic acid amide in solution, revealing distinct conformers and their interactions with water molecules acs.org. Such detailed computational analyses can provide fundamental insights into the behavior of this compound at the molecular level, which is essential for predicting its role in larger peptide structures or its interactions with other molecules.
Computational peptide design workflows often involve generating peptide libraries, predicting their properties (such as bioavailability and toxicity), modeling their structures, and performing molecular docking to estimate binding affinities to target molecules researchgate.netnih.gov. Quantitative structure-activity relationship (QSAR) models can also be developed to correlate structural features with biological activity mdpi.com. While direct examples of de novo design specifically yielding this compound were not found, the methodologies used to design peptide inhibitors targeting specific proteins or to optimize peptide agonists for receptors are directly applicable to designing peptides that incorporate this compound or its derivatives researchgate.netmdpi.comnih.govchemrxiv.org. For example, computational approaches have been used to design stapled peptides with enhanced binding affinity by introducing crosslinkers and modifying amino acid residues chemrxiv.org. These computational tools can be leveraged to explore the potential of this compound as a component in designing peptides with desired structural characteristics and interaction profiles for various applications.
Integration with -Omics Technologies for Systems-Level Understanding
The integration of various -omics technologies (genomics, transcriptomics, proteomics, metabolomics) provides a systems-level understanding of biological processes csic.esnih.govnih.gov. Metabolomics, which involves the large-scale study of metabolites, is particularly relevant as it can identify and quantify small molecules like amino acid derivatives nih.govhmdb.ca. N-acetyl-L-aspartic acid (NAA), a compound structurally similar to this compound (differing by the C-terminal group), is a well-known brain metabolite whose levels are studied using techniques like magnetic resonance spectroscopy and are associated with neuronal health and neurological disorders hmdb.cabohrium.com. While direct studies integrating this compound with multi-omics data were not identified in the search results, the broader application of these technologies suggests potential future avenues.
Should this compound be found to have a specific biological role or be involved in metabolic pathways, multi-omics approaches could be employed to understand its biosynthesis, degradation, and interactions within the cellular environment. For instance, transcriptomics and proteomics could identify enzymes involved in its metabolism, while metabolomics could track its levels under different physiological or pathological conditions. Integrating these data sets could provide a comprehensive picture of how this compound fits into the larger biological system nih.gov. This is analogous to how multi-omics has been used to study complex dysregulations in diseases like prostate cancer, where metabolomic profiles are integrated with genomic, transcriptomic, and proteomic data to gain holistic insights nih.gov. While currently speculative for this compound, the increasing sophistication of -omics technologies and data integration techniques opens the possibility for such systems-level investigations if a biological function for this specific compound is identified.
Exploration of Synergistic Effects with Other Bioactive Compounds
The exploration of synergistic effects, where the combined effect of two or more compounds is greater than the sum of their individual effects, is a significant area in the development of new functional materials and therapeutics. In the context of peptides and amino acid derivatives, synergistic effects can arise from various types of interactions, including non-covalent forces, electrostatic interactions, and hydrogen bonding frontiersin.orgresearchgate.netresearchgate.net. While specific examples of this compound demonstrating synergy with other bioactive compounds were not found, related research provides a framework for future exploration.
For instance, in the field of self-assembling peptides, synergistic effects of electrostatic and dipole-dipole interactions have been reported to provide enhanced stability to hydrogels frontiersin.org. Similarly, studies on proton conduction in materials have highlighted the synergistic effect of acid-base pairs formed by functional groups like -NH2 and -COOH, facilitating proton transfer researchgate.net. Given that this compound contains both a free carboxyl group (from the aspartic acid residue) and an amide group which can participate in hydrogen bonding and potentially electrostatic interactions depending on the environment, it is conceivable that it could exhibit synergistic effects when combined with other molecules. This could be relevant in various applications, such as enhancing the properties of biomaterials, influencing the activity of enzymes, or modulating biological pathways if this compound is found to interact with specific biological targets. Future research could investigate the combined effects of this compound with other amino acids, peptides, lipids, or small molecules to identify potential synergistic outcomes in areas such as self-assembly, molecular recognition, or biological activity.
Q & A
Q. How should researchers address ethical and reproducibility challenges in high-throughput screening of this compound derivatives?
- Methodological Answer : Pre-register screening protocols (e.g., on Open Science Framework) to minimize bias. Use randomized plate layouts and blinded data analysis. Share compound libraries via public repositories (e.g., PubChem) and adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
